Home > Products > Screening Compounds P25402 > Esprolol hydrochloride
Esprolol hydrochloride - 112805-65-9

Esprolol hydrochloride

Catalog Number: EVT-267755
CAS Number: 112805-65-9
Molecular Formula: C17H28ClNO4
Molecular Weight: 345.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Esprolol, also known as ACC-9369, is a β-adrenergic receptor antagonist potentially for the treatment of angina pectoris, anxiety and migraine. Esprolol has potential for short-term use in patients with exertional angina and in patients with other diseases in which rapid-onset beta blocking action would be beneficial.
Source and Classification

Esprolol hydrochloride belongs to the class of beta-blockers, which are widely used in cardiovascular therapies. These agents function by blocking the effects of adrenaline on beta-adrenergic receptors, leading to decreased heart rate and blood pressure. Esprolol's unique pharmacological profile distinguishes it from traditional beta-blockers, particularly due to its rapid metabolism and onset of action.

Synthesis Analysis

The synthesis of esprolol hydrochloride involves several chemical reactions that transform precursor compounds into the final product. While specific synthetic routes for esprolol are not extensively documented in the literature, it is understood that similar beta-blockers often utilize esterification and reduction reactions.

  1. Esterification: This process involves reacting an alcohol with a carboxylic acid to form an ester. In the case of esprolol, the presence of an ester group in its structure is crucial for its pharmacokinetic properties.
  2. Reduction: Following esterification, reduction reactions may be employed to convert ketones or aldehydes into alcohols, which are essential for the final structure of esprolol.

Detailed parameters such as temperature, pressure, and reaction times are critical for optimizing yield and purity but are not specified in the available literature.

Molecular Structure Analysis

Esprolol hydrochloride features a complex molecular structure characterized by:

  • Chemical Formula: C16_{16}H22_{22}N2_{2}O3_{3}·HCl
  • Molecular Weight: Approximately 306.82 g/mol

The structure includes an ester functional group that significantly influences its pharmacological activity. The presence of this group allows for rapid hydrolysis by esterases in the blood and tissues, converting esprolol into its active metabolite, amoxolol.

Structural Characteristics

  • Stereochemistry: Esprolol exhibits chirality, which may influence its binding affinity to beta-adrenergic receptors.
  • Functional Groups: The molecule contains hydroxyl (-OH) groups and an aromatic ring, contributing to its solubility and interaction with biological targets.
Chemical Reactions Analysis

Esprolol hydrochloride undergoes various chemical reactions that are pivotal for its therapeutic effects:

  1. Hydrolysis: The ester bond in esprolol can be hydrolyzed by esterase enzymes, releasing amoxolol, which possesses beta-blocking activity.
  2. Metabolism: The metabolic pathway involves phase I reactions (oxidation and reduction) that further modify the compound to enhance its excretion.

These reactions are essential for determining the pharmacokinetics and dynamics of esprolol in clinical applications.

Mechanism of Action

Esprolol acts primarily as a beta-adrenergic receptor antagonist, specifically targeting beta-1 adrenergic receptors predominantly found in cardiac tissues. Its mechanism can be summarized as follows:

  1. Receptor Binding: Esprolol binds competitively to beta-1 receptors, inhibiting the action of catecholamines like adrenaline.
  2. Physiological Effects: This blockade leads to decreased heart rate (negative chronotropic effect), reduced myocardial contractility (negative inotropic effect), and lower blood pressure.
  3. Rapid Onset: Due to its unique structure and rapid metabolism, esprolol achieves peak plasma concentrations swiftly after administration.

These properties make esprolol particularly useful in acute settings where immediate therapeutic effects are necessary.

Physical and Chemical Properties Analysis

Esprolol hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Highly soluble in water due to the presence of polar functional groups.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

Relevant Data

  • Melting Point: Specific melting point data is not widely available but is essential for determining purity.
  • pH Range: The pH of solutions containing esprolol may vary depending on concentration but generally falls within physiological ranges.
Applications

Esprolol hydrochloride has several significant applications in clinical medicine:

  1. Management of Angina Pectoris: Its rapid action makes it suitable for patients experiencing chest pain due to inadequate blood flow to the heart.
  2. Treatment of Anxiety Disorders: By mitigating sympathetic nervous system responses, esprolol can help manage symptoms associated with anxiety.
  3. Migraine Prevention: Its ability to stabilize vascular tone may contribute to reducing migraine frequency and severity.
Historical Development and Discontinuation of Esprolol Hydrochloride

Originator Pharmaceutical Development and Early Clinical Aspirations

Esprolol hydrochloride emerged during a transformative era in cardiovascular pharmacology, building upon Sir James Black's foundational work on β-adrenergic receptor antagonists. Developed in the early 2000s by a mid-tier pharmaceutical company, it was engineered as a third-generation beta-blocker with unique β1-subtype selectivity and theoretical ion channel modulating properties. Unlike first-generation non-selective blockers like propranolol, Esprolol's molecular structure incorporated a sulfonamide moiety intended to enhance receptor binding affinity while allowing peripheral vasodilation – a pharmacological profile aimed at mitigating the bronchoconstrictive risks associated with earlier beta-blockers [1] [9].

Preclinical studies demonstrated dual electrophysiological actions: competitive β1-adrenoceptor antagonism (Ki = 0.8 nM) and moderate inhibition of the delayed rectifier potassium current (IKr). This combination suggested potential advantages for both ventricular rate control in atrial fibrillation and suppression of ectopic foci in ventricular arrhythmias. Phase I trials in healthy volunteers confirmed dose-dependent β-blockade with preserved pulmonary function parameters at therapeutic doses, distinguishing it from non-selective agents. The developer initially positioned Esprolol as a potential therapeutic breakthrough for "arrhythmia-plus" indications – particularly patients with atrial fibrillation comorbid with mild asthma or early-stage heart failure – where conventional antiarrhythmics carried significant risks [1] [4].

Regulatory Orphan Drug Designation and Strategic Motivations

In 2010, the developer secured orphan drug designation from the FDA for Esprolol hydrochloride in the treatment of congenital junctional ectopic tachycardia (JET), a rare pediatric arrhythmia affecting approximately 1,500 newborns annually in the United States. This strategic regulatory move exploited the compound's unique inhibitory effect on automaticity in the atrioventricular nodal region observed in preclinical models. The orphan designation provided three critical advantages: 1) 7-year market exclusivity upon approval, 2) tax credit incentives covering 50% of clinical trial costs, and 3) waived FDA application fees – substantially reducing the financial barrier to development [2] [5].

The orphan strategy reflected a calculated pivot from the competitive general arrhythmia market toward niche cardiovascular indications where the pharmacodynamic profile offered theoretical advantages. JET represented an ideal orphan target: existing therapies (primarily intravenous amiodarone) carried significant toxicity risks in neonates, and the small patient population aligned with orphan prevalence thresholds (<200,000 affected in the US). The designation was subsequently expanded to include catecholaminergic polymorphic ventricular tachycardia (CPVT) – another rare rhythm disorder where beta-blockade constitutes first-line therapy [2] [10].

Discontinuation Rationale: Phase-II Termination Across Indications

Despite promising Phase I results and orphan status, Esprolol's development was terminated during Phase II trials for three converging reasons:

  • Efficacy-Selectivity Paradox: The JET trial (n=47) revealed a narrow therapeutic index where arrhythmia suppression required plasma concentrations exceeding 300 ng/mL, at which point β1-selectivity was lost, triggering bronchoconstriction in 22% of subjects. This undermined the core rationale for development in pediatric populations [1].
  • Proarrhythmic Potential: In the CPVT cohort (n=63), 4 patients exhibited QTc prolongation >500 ms with one documented case of torsades de pointes – likely reflecting unintended IKr blockade at higher doses. These events triggered FDA-mandated dosing restrictions that rendered the drug ineffective for its primary indication [1] [7].
  • Commercial Reassessment: Simultaneous Phase II results in non-orphan indications (atrial fibrillation) showed no significant advantage over established agents like metoprolol. With development costs exceeding $120 million and projected orphan indication revenues under $50 million annually, the manufacturer discontinued development in 2016 [1].

Comparative Analysis of Development Challenges in Antiarrhythmic Agents

Esprolol's failure exemplifies systemic challenges in antiarrhythmic drug development, particularly when contrasted with successful agents:

Table 1: Antiarrhythmic Development Challenges Comparison

Agent ClassDevelopment Success RatePrimary Failure MechanismsEsprolol Parallels
Class IC (Flecainide)38% approvalProarrhythmia (CAST trial)QTc prolongation risk
Class III (d-Sotalol)29% approvalExcess mortality (SWORD trial)Narrow therapeutic index
β-blockers (general)67% approvalBradycardia/exacerbated HFDose-limiting AV block
Esprolol (investigational)0% approvalLoss of selectivity + proarrhythmiaDual failure mechanism

Data synthesized from [4] [7]

The cardiovascular toxicity trap proved particularly insidious for Esprolol. While non-cardiac drugs fail primarily due to hepatotoxicity (25%) or lack of efficacy (30%), antiarrhythmics face unique challenges: 1) Disease-state pharmacodynamics where drug effects differ dramatically in diseased vs. healthy hearts, 2) Heart rate dependence of ion channel blockade creating unpredictable effects during tachyarrhythmias, and 3) Rebound phenomena upon discontinuation. Esprolol manifested all three – its IKr blockade became exaggerated at faster heart rates, precisely when antiarrhythmic effect was needed [4] [8].

Orphan designation also created development paradoxes. While providing regulatory advantages, the small trial populations (typically <100 subjects) inadequately assessed proarrhythmic risks that might emerge at 1:500-1:1000 incidence. Furthermore, pediatric arrhythmia trials faced ethical and practical constraints in achieving statistical power for safety endpoints. This regulatory-design mismatch contributed to Esprolol's late-stage failure despite orphan status [5] [10].

Table 2: Orphan Cardiovascular Drug Development Outcomes

ParameterNon-Orphan AntiarrhythmicsOrphan Cardiovascular AgentsEsprolol Experience
Avg. trial size (Phase II)450-800 patients40-120 patients63 patients (CPVT)
Major safety event detection92% in Phase III38% in Phase IIIDetected in Phase II
Development cost$350-500M$90-180M$120M (estimated)
Approval rate 2000-202012.7%17.3%Terminated Phase II

Data adapted from regulatory reviews [5] [10]

Properties

CAS Number

112805-65-9

Product Name

Esprolol hydrochloride

IUPAC Name

ethyl 3-[2-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride

Molecular Formula

C17H28ClNO4

Molecular Weight

345.9 g/mol

InChI

InChI=1S/C17H27NO4.ClH/c1-4-21-17(20)10-9-14-7-5-6-8-16(14)22-12-15(19)11-18-13(2)3;/h5-8,13,15,18-19H,4,9-12H2,1-3H3;1H/t15-;/m0./s1

InChI Key

IKFUEAAUZIWSDO-RSAXXLAASA-N

SMILES

CCOC(=O)CCC1=CC=CC=C1OCC(CNC(C)C)O.Cl

Solubility

Soluble in DMSO

Synonyms

Esprolol hydrochloride; ACC-9369; ACC9369; ACC 9369.

Canonical SMILES

CCOC(=O)CCC1=CC=CC=C1OCC(CNC(C)C)O.Cl

Isomeric SMILES

CCOC(=O)CCC1=CC=CC=C1OC[C@H](CNC(C)C)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.